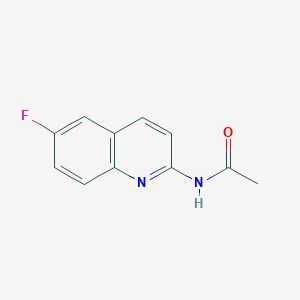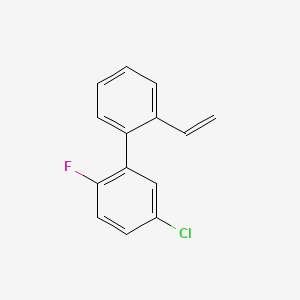
5-Chloro-2-fluoro-2-vinyl-1-1-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluoro-2-vinyl-1-1-biphenyl: is an organic compound with the molecular formula C14H10ClF It is a biphenyl derivative, characterized by the presence of chlorine, fluorine, and vinyl groups attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-2-vinyl-1-1-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process would be optimized for high yield and purity, with considerations for environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-fluoro-2-vinyl-1-1-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce ethyl-substituted biphenyls.
Scientific Research Applications
Chemistry: 5-Chloro-2-fluoro-2-vinyl-1-1-biphenyl is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology and Medicine: In biological research, this compound can be used to study the effects of biphenyl derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals with potential therapeutic applications.
Industry: The compound is utilized in the production of advanced materials, including polymers and liquid crystals. Its unique chemical properties make it suitable for use in electronic devices and other high-tech applications.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-2-vinyl-1-1-biphenyl involves its interaction with molecular targets through various pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. The vinyl group allows for further functionalization, enabling the compound to participate in diverse chemical reactions.
Comparison with Similar Compounds
2-Chloro-1,1’-biphenyl: Similar structure but lacks the fluorine and vinyl groups.
2-Fluoro-1,1’-biphenyl: Similar structure but lacks the chlorine and vinyl groups.
2-Vinyl-1,1’-biphenyl: Similar structure but lacks the chlorine and fluorine groups.
Uniqueness: 5-Chloro-2-fluoro-2-vinyl-1-1-biphenyl is unique due to the combination of chlorine, fluorine, and vinyl groups on the biphenyl structure. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C14H10ClF |
|---|---|
Molecular Weight |
232.68 g/mol |
IUPAC Name |
4-chloro-2-(2-ethenylphenyl)-1-fluorobenzene |
InChI |
InChI=1S/C14H10ClF/c1-2-10-5-3-4-6-12(10)13-9-11(15)7-8-14(13)16/h2-9H,1H2 |
InChI Key |
LMPLFNMMHRUYMP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1C2=C(C=CC(=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


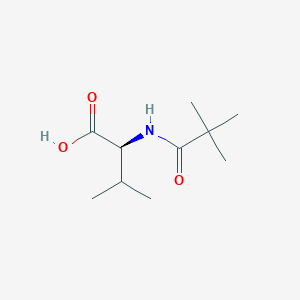
![1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14130817.png)
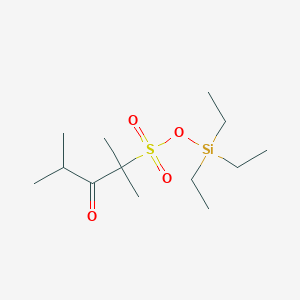
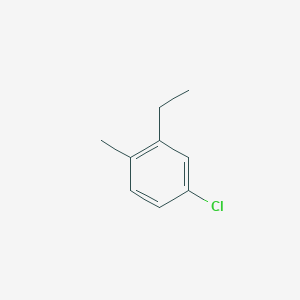
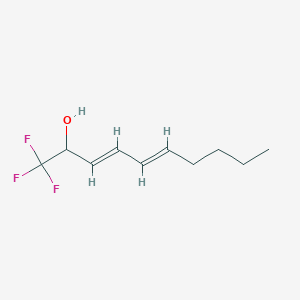
![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide](/img/structure/B14130852.png)
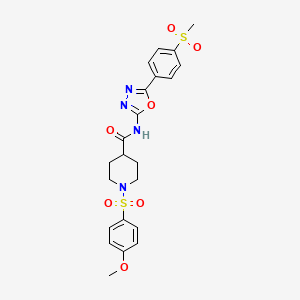
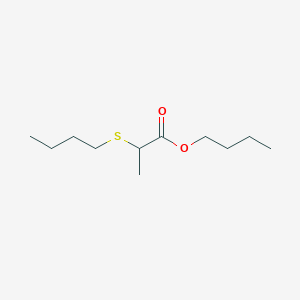
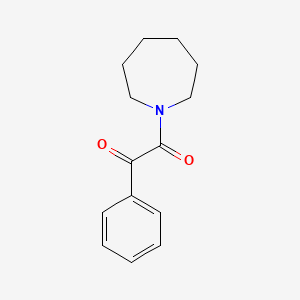
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B14130863.png)
![(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B14130873.png)
![[(Pyren-1-yl)methyl]propanedioic acid](/img/structure/B14130879.png)
